molecular formula C12H13N3O3 B11505003 Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate

Cat. No.: B11505003
M. Wt: 247.25 g/mol
InChI Key: NOVPMLINAMKHOY-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF (tetrabutylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dimethyl-5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxylate
  • Ethyl 2,6-dimethyl-5-(1,3,4-triazol-2-yl)pyridine-3-carboxylate
  • Ethyl 2,6-dimethyl-5-(1,2,4-oxadiazol-3-yl)pyridine-3-carboxylate

Uniqueness

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-4-17-12(16)10-5-9(7(2)14-8(10)3)11-15-13-6-18-11/h5-6H,4H2,1-3H3

InChI Key

NOVPMLINAMKHOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C2=NN=CO2)C)C

Origin of Product

United States

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